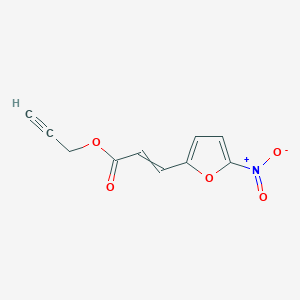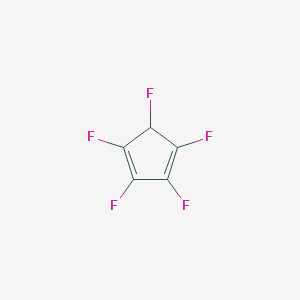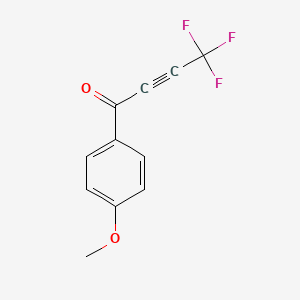
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate is an organic compound that belongs to the class of phenoxyalkyl carbonates. This compound is characterized by the presence of a phenoxy group attached to a pentenyl chain, which is further linked to a carbonate group. The tert-butyl and methyl substituents on the phenoxy ring contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate can be achieved through a multi-step process:
Formation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with an appropriate alkyl halide under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then subjected to alkylation with 5-bromo-1-pentene in the presence of a strong base such as potassium carbonate to yield 5-(2-tert-butyl-4-methylphenoxy)pent-1-ene.
Carbonation: The final step involves the reaction of 5-(2-tert-butyl-4-methylphenoxy)pent-1-ene with phosgene or a suitable carbonate source to form the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Scientific Research Applications
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbonate esters.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The carbonate group can undergo hydrolysis, releasing active intermediates that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Similar structure but with a methoxy group instead of a carbonate group.
5-(2-tert-Butyl-4-methylphenoxy)pent-1-ene: Lacks the carbonate group, making it less reactive in certain chemical reactions.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate: Contains a boronate ester group, offering different reactivity and applications.
Uniqueness
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate is unique due to the presence of both the phenoxy and carbonate groups, which provide a combination of stability and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Properties
CAS No. |
92836-27-6 |
|---|---|
Molecular Formula |
C17H23O4- |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-(2-tert-butyl-4-methylphenoxy)pent-1-en-3-yl carbonate |
InChI |
InChI=1S/C17H24O4/c1-6-13(21-16(18)19)9-10-20-15-8-7-12(2)11-14(15)17(3,4)5/h6-8,11,13H,1,9-10H2,2-5H3,(H,18,19)/p-1 |
InChI Key |
LWOYSLRVDMVAMK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C=C)OC(=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
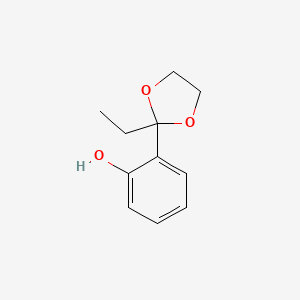


![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)

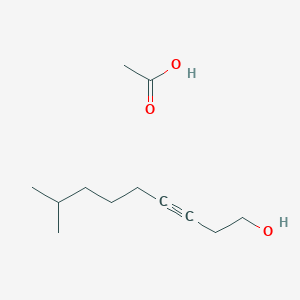
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)
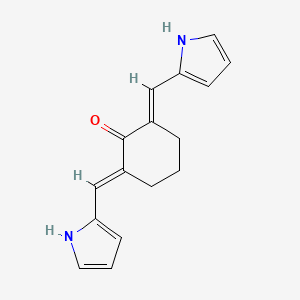
![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
